![molecular formula C21H21N3O2 B2779068 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide CAS No. 1421461-64-4](/img/structure/B2779068.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a molecule that adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, [3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylethynyl)phenyl]boronic acid, are as follows :
Scientific Research Applications
- Pyrrolo[1,2-a]imidazole derivatives have garnered attention due to their antitumor activity. Researchers have investigated their potential as novel anticancer agents by targeting specific pathways or receptors involved in cancer cell growth and survival .
- The compound’s structure suggests that it may modulate inflammatory responses. Studies exploring its anti-inflammatory properties could lead to the development of new therapeutic agents for inflammatory diseases .
- Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds with neuroprotective effects are of great interest. Investigating the ability of this compound to protect neurons from damage could yield valuable insights .
- Pyrrolo[1,2-a]imidazole-based molecules have been studied for their cardiovascular effects. Researchers have explored their potential as vasodilators, antiplatelet agents, and regulators of blood pressure .
- The compound’s unique structure may confer antifungal properties. Evaluating its efficacy against fungal pathogens could contribute to the development of new antifungal drugs .
- Investigating whether this compound affects metabolic pathways, such as glucose homeostasis or lipid metabolism, could provide insights into potential treatments for metabolic disorders .
- Pyrrolo[1,2-a]imidazole derivatives might influence immune responses. Researchers could explore their impact on immune cells, cytokines, and autoimmune conditions .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Antifungal Activity
Metabolic Disorders
Immunomodulation
Antiviral Strategies
Future Directions
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(26-18-9-3-2-4-10-18)21(25)23-17-8-5-7-16(13-17)19-14-22-20-11-6-12-24(19)20/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYXUJSPHHXQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide |
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